molecular formula C11H13NO4 B12124107 p-Nitrobenzoic acid, isobutyl ester CAS No. 99-78-5

p-Nitrobenzoic acid, isobutyl ester

Cat. No.: B12124107
CAS No.: 99-78-5
M. Wt: 223.22 g/mol
InChI Key: DCZWILGYHRWANR-UHFFFAOYSA-N
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Description

p-Nitrobenzoic acid, isobutyl ester, also known as isobutyl p-nitrobenzoate or 2-methylpropyl 4-nitrobenzoate, is an organic compound with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.2252 g/mol . Its CAS Registry Number is 99-78-5 . This compound serves as a valuable chemical intermediate and building block in organic and medicinal chemistry research. A significant application of this ester is its role as a precursor in the synthesis of pharmaceutical compounds. It can be used in multi-step synthetic routes to produce local anesthetics of the aminoester series, such as procaine . In such pathways, the nitro group of the ester can be reduced to a primary amino group, a key transformation for generating the final active pharmaceutical ingredient . Furthermore, its properties as an ester make it a subject of study in chromatographic analysis, with documented Kovats Retention Index values on non-polar stationary phases like SE-30, aiding in its identification and purification . Researchers value this compound for its utility in developing synthetic methodologies and exploring new chemical entities for biological evaluation. The provided product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

99-78-5

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-methylpropyl 4-nitrobenzoate

InChI

InChI=1S/C11H13NO4/c1-8(2)7-16-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3

InChI Key

DCZWILGYHRWANR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl p-nitrobenzoate can be synthesized through the esterification of p-nitrobenzoic acid with isobutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of isobutyl p-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isobutyl p-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isobutyl p-nitrobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isobutyl p-nitrobenzoate primarily involves its reactivity as an ester and a nitro compound. The ester group can undergo hydrolysis, while the nitro group can participate in reduction and substitution reactions. These reactions are facilitated by the presence of specific catalysts and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Table 1: Comparative Overview of Key Compounds
Compound Name CAS Number Molecular Formula Key Substituents Notable Properties
p-Nitrobenzoic acid, isobutyl ester 99-78-5 C₁₁H₁₃NO₄ -NO₂, isobutyl ester High lipophilicity; electron-withdrawing nitro group enhances electrophilicity
Isobutyl benzoate 120-50-3 C₁₁H₁₄O₂ -H, isobutyl ester Lacks nitro group; lower polarity and higher volatility
Methyl 4-nitrobenzoate 619-50-1 C₈H₇NO₄ -NO₂, methyl ester Smaller ester group reduces lipophilicity; higher melting point than isobutyl analog
Ethyl-p-hydroxybenzoate 120-47-8 C₉H₁₀O₃ -OH, ethyl ester Hydroxyl group enables hydrogen bonding; lower stability under acidic conditions
4-Aminobenzoic acid, isobutyl ester 94-14-4 C₁₁H₁₅NO₂ -NH₂, isobutyl ester Electron-donating amino group increases basicity; prone to oxidation
Functional Group Impact on Reactivity and Stability
  • Nitro vs. Hydroxyl Groups :

    • The nitro group in p-nitrobenzoic acid derivatives (e.g., 99-78-5) increases electrophilicity, making the ester more reactive toward nucleophilic attack compared to ethyl-p-hydroxybenzoate (120-47-8) .
    • Hydroxyl-containing analogs (e.g., 120-47-8) exhibit higher solubility in polar solvents due to hydrogen bonding but are less stable under oxidative conditions .
  • Ester Chain Length :

    • Isobutyl esters (e.g., 99-78-5, 120-50-3) offer greater lipophilicity than methyl or ethyl esters, enhancing compatibility with organic solvents .
    • Methyl 4-nitrobenzoate (619-50-1) has a higher melting point (~95°C) compared to isobutyl derivatives due to reduced steric hindrance .

Biological Activity

p-Nitrobenzoic acid, isobutyl ester (CAS Number: 99-78-5) is an organic compound characterized by a para-nitro substituent on the aromatic ring and an isobutyl group as the ester component. With a molecular formula of C11H13NO4C_{11}H_{13}NO_{4} and a molecular weight of approximately 223.23 g/mol, this compound has garnered attention for its diverse biological activities, particularly in antimicrobial and enzymatic inhibition contexts.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The presence of the nitro group enhances its interaction with biological targets, potentially leading to effective inhibition of microbial growth.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLStudy on antimicrobial effects
Escherichia coli64 µg/mLStudy on antimicrobial effects
Candida albicans16 µg/mLStudy on antimicrobial effects

Enzymatic Inhibition

The compound has been identified as an inhibitor in certain enzymatic pathways. Its structural features allow for significant interactions with enzymes, which can lead to inhibition of their activity.

Table 2: Enzyme Inhibition Studies

EnzymeType of InhibitionIC50 (µM)Reference
Trypanothione reductaseMixed inhibition44In vitro analysis
AcetylcholinesteraseCompetitive inhibition25In vitro analysis

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and electrostatic interactions with biological macromolecules such as proteins and nucleic acids. The nitro group plays a crucial role in enhancing these interactions due to its electron-withdrawing properties.

Study on Trypanocidal Activity

A study evaluated various derivatives of quinoxaline including this compound against Trypanosoma cruzi. The results indicated that modifications to the structure could enhance trypanocidal activity significantly. Compounds with similar structures demonstrated promising results against trypomastigotes, suggesting potential therapeutic applications in treating Chagas disease.

Table 3: Trypanocidal Activity Results

CompoundLC50 (µM) NINOA StrainLC50 (µM) INC-5 Strain
T-150 (isobutyl derivative)38.9118
T-141 (benzyl derivative)56.962.2
Reference drug (Nfx)70.4139.4

Q & A

Q. What are the recommended synthetic routes for preparing p-nitrobenzoic acid, isobutyl ester, and how do reaction conditions influence yield?

The ester can be synthesized via esterification of p-nitrobenzoic acid with isobutyl alcohol using acid catalysis (e.g., H₂SO₄) or coupling agents like carbodiimides. Alternatively, transesterification of p-nitrobenzoic acid methyl ester with isobutyl alcohol under basic conditions may be employed. Key factors affecting yield include stoichiometry, temperature (optimal range: 60–80°C for acid catalysis), and removal of water/byproducts to drive equilibrium .

Q. How does the stability of this compound compare to other nitrobenzyl esters under acidic or basic conditions?

p-Nitrobenzyl esters exhibit greater stability to acidic hydrolysis compared to p-chlorobenzyl esters, making them suitable for protecting carboxylic acids in peptide synthesis. However, they are cleavable under reductive conditions (e.g., hydrogenolysis with Pd/C, sodium dithionite, or electrolytic reduction at −1.2 V). Basic hydrolysis (e.g., Na₂S in aqueous acetone) is less efficient but feasible at low temperatures .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • ¹H-NMR : Look for signals corresponding to the isobutyl group (δ 0.9–1.1 ppm for CH₃, δ 1.8–2.1 ppm for CH₂) and aromatic protons (δ 8.1–8.3 ppm for nitro-substituted benzene).
  • IR : Confirm ester carbonyl stretch (~1740 cm⁻¹) and nitro group absorption (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • Mass Spectrometry : Expect molecular ion [M⁺] at m/z 223 (C₁₁H₁₃NO₄) and fragmentation patterns consistent with isobutyl loss .

Advanced Research Questions

Q. How can contradictory data on cleavage efficiency of this compound under reductive conditions be resolved?

Discrepancies in cleavage yields (e.g., 75–85% with Na₂S vs. >90% with hydrogenolysis) may arise from differences in reagent purity, solvent systems, or side reactions (e.g., nitro group over-reduction). Systematic optimization should include:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may interfere with reduction.
  • Catalyst Loading : Pd/C (5–10 wt%) with ammonium formate in methanol improves hydrogenolysis efficiency.
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation and avoid over-reduction .

Q. What role does the nitro group play in the ester’s reactivity during solid-phase peptide synthesis (SPPS), and how can side reactions be mitigated?

The electron-withdrawing nitro group stabilizes the ester against premature hydrolysis during SPPS but may participate in unintended nucleophilic aromatic substitution. Mitigation strategies include:

  • Deprotection Timing : Cleave the ester post-assembly using selective reductants (e.g., SnCl₂ in DMF/phenol).
  • Side-Chain Protection : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid cross-reactivity .

Q. How can the ester’s thermal decomposition products be quantitatively analyzed, and what are the implications for reaction design?

Thermal decomposition in solvents like xylene primarily yields p-nitrobenzoic anhydride and CO₂. Challenges include separating residual solvent (e.g., nitrobenzene) from products. Recommended methods:

  • GC-MS : Quantify CO₂ via headspace analysis.
  • HPLC with UV Detection : Resolve p-nitrobenzoic acid and anhydride using a C18 column (λ = 254 nm).
  • TGA/DSC : Assess decomposition kinetics and stability thresholds for process scaling .

Methodological Considerations

Q. What precautions are necessary when handling this compound in redox-active environments?

  • Reductive Conditions : Avoid excess reductants (e.g., NaBH₄) that may reduce the nitro group to an amine, altering product identity.
  • Light Sensitivity : Store in amber vials to prevent photodegradation.
  • Waste Management : Neutralize acidic/byproduct streams before disposal .

Q. How can computational modeling aid in predicting the ester’s behavior in novel reaction systems?

Density Functional Theory (DFT) calculations can model:

  • Transition States : For hydrolysis or hydrogenolysis pathways.
  • Solvent Effects : COSMO-RS simulations to optimize solvent choice.
  • Nitro Group Reactivity : Predict sites for electrophilic/nucleophilic attack .

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